molecular formula C18H18N2O3S B13357459 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13357459
M. Wt: 342.4 g/mol
InChI Key: AGEAQKZBAQPOIJ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a quinoline derivative and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative through a series of cyclization and reduction reactions. The nicotinate moiety is then introduced via esterification or amidation reactions under controlled conditions. Specific reagents and catalysts, such as palladium or platinum, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors could also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or nicotinate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of a quinoline derivative and a nicotinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-24-17-14(8-4-10-19-17)18(22)23-12-16(21)20-11-5-7-13-6-2-3-9-15(13)20/h2-4,6,8-10H,5,7,11-12H2,1H3

InChI Key

AGEAQKZBAQPOIJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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